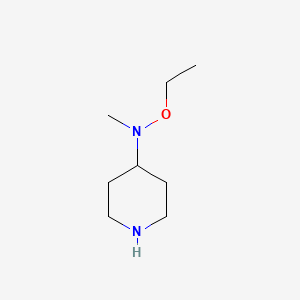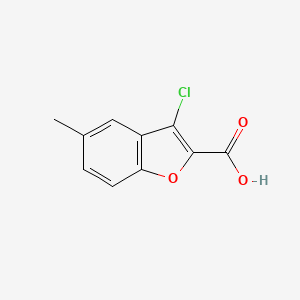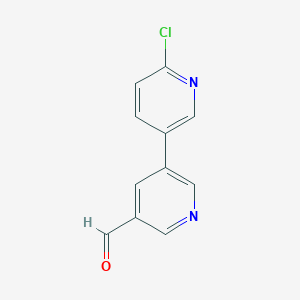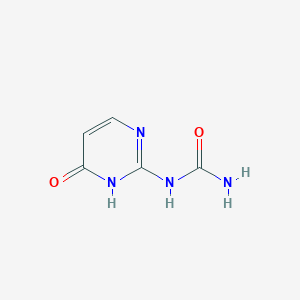
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by a pyrimidine ring fused with a urea moiety, making it a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea can be synthesized through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This method is efficient, cost-effective, and can be performed under solvent-free conditions using various catalysts such as Lewis acids and silica-supported solid acids .
Industrial Production Methods: Industrial production of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea typically involves the use of heterogeneous catalysts to improve yield and reduce reaction times. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been shown to be effective in the synthesis of dihydropyrimidinone analogs .
化学反応の分析
Types of Reactions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which have significant biological and pharmacological activities .
科学的研究の応用
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to self-assemble into nanostructures also plays a role in its biological activity .
類似化合物との比較
2-Ureido-4[1H]-6-methyl-pyrimidinone: This compound is similar in structure and exhibits similar self-assembling properties.
Dihydropyrimidin-2(1H)-ones: These compounds share the pyrimidine ring structure and have comparable biological activities.
Uniqueness: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea stands out due to its unique combination of a pyrimidine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and self-assemble into functional materials makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
918626-54-7 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.13 g/mol |
IUPAC名 |
(6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11) |
InChIキー |
XUMIQAOMRDRPMD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(NC1=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


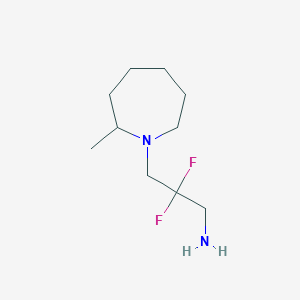
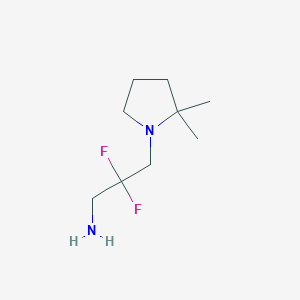
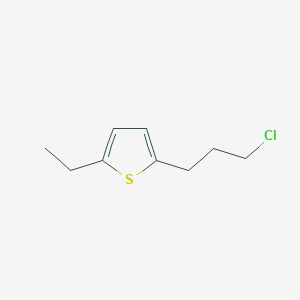
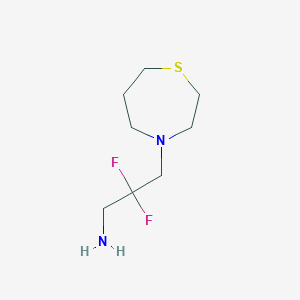
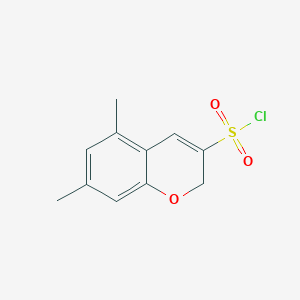
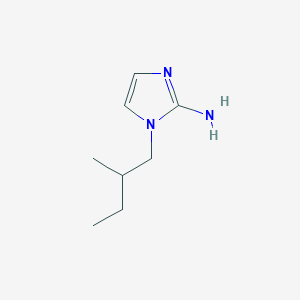
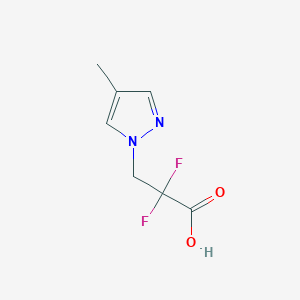
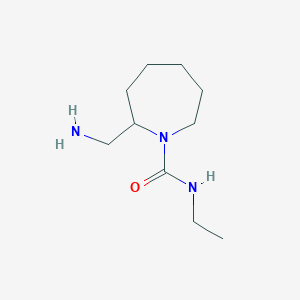
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)


